(3S)-5-Oxo-3-pyrrolidineacetic acid
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Description
“(3S)-5-Oxo-3-pyrrolidineacetic acid” is a compound that belongs to the pyrrolidine class of molecules. It has a molecular formula of C6H9NO3 and a molecular weight of 143.142 .
Synthesis Analysis
The synthesis of pyrrolidine compounds, such as “this compound”, is often achieved through ring construction from different cyclic or acyclic precursors . The pyrrolidine ring is one of the nitrogen heterocycles widely used by medicinal chemists to obtain compounds for the treatment of human diseases .Molecular Structure Analysis
The molecular structure of “this compound” is characterized by a five-membered pyrrolidine ring . This structure allows for efficient exploration of the pharmacophore space due to sp3-hybridization, contributes to the stereochemistry of the molecule, and increases three-dimensional (3D) coverage due to the non-planarity of the ring .Physical and Chemical Properties Analysis
“this compound” has a molecular weight of 143.14 . Additional physical and chemical properties such as melting point, boiling point, and density were not found in the retrieved sources .Scientific Research Applications
Synthesis and Memory Enhancement Potential
Research into compounds structurally related to (3S)-5-oxo-3-pyrrolidineacetic acid, such as esters and amides of 2-oxo- and 2,5-dioxo-delta3-pyrroline-1-acetic acids, explores their synthesis for potential activity in learning and memory processes. These compounds are considered either as dehydration products of 4-hydroxy-2-pyrrolidinones or cyclic derivatives of 4-aminoisocrotonic acid, aiming to contribute to cognitive enhancement and memory research (Pinza & Pifferi, 1978).
Antiviral Activity
The compound has been indirectly associated with the synthesis of novel inhibitors showing significant in vitro antiviral activity against human rhinovirus (HRV) and related picornaviruses. This application underscores the potential of structurally similar compounds in contributing to the development of antiviral drugs, particularly through the inhibition of viral proteases (Patick et al., 2005).
Inhibition of GABA Uptake
Another significant application is the exploration of this compound derivatives as potent inhibitors of gamma-aminobutyric acid (GABA) uptake. This research sheds light on the compound's role in enhancing neurotransmitter activity in the brain, potentially offering therapeutic benefits for conditions characterized by GABAergic dysfunction (Ali et al., 1985).
Synthesis of Diastereomerically Pure Pyrrolidinones
The compound is pivotal in the synthesis of diastereomerically pure pyrrolidin-2-ones, serving as a precursor to both (R)- and (S)-3-pyrrolidineacetic acid. This synthesis process is crucial for producing enantiomerically pure forms of biologically active amino acids, demonstrating the compound's value in medicinal chemistry and drug design (Galeazzi, Mobbili, & Orena, 1996).
Properties
IUPAC Name |
2-[(3S)-5-oxopyrrolidin-3-yl]acetic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9NO3/c8-5-1-4(3-7-5)2-6(9)10/h4H,1-3H2,(H,7,8)(H,9,10)/t4-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YKTYYHBGRGVBPG-BYPYZUCNSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CNC1=O)CC(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H](CNC1=O)CC(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
143.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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